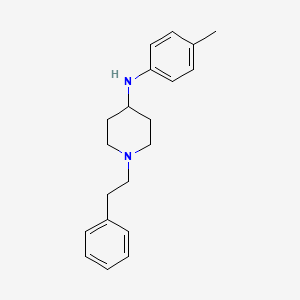

N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine

Vue d'ensemble

Description

Le Despropionyl para-Méthylfentanyl est un opioïde synthétique dont la structure est similaire à celle du fentanyl, un analgésique puissant. Il est connu pour sa forte affinité pour les récepteurs opioïdes, ce qui en fait un composé important dans la recherche médicale et médico-légale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Despropionyl para-Méthylfentanyl est synthétisé à partir du précurseur 4-anilino-N-phénéthylpipéridine (4-ANPP). La synthèse implique les étapes suivantes :

Formation de 4-ANPP : Cette étape est réalisée par la réaction de l’aniline avec le bromure de phénéthyle en présence d’une base.

N-alkylation : Le 4-ANPP est ensuite alkylé avec du chlorure de para-méthylbenzyle en conditions basiques pour former le Despropionyl para-Méthylfentanyl.

Méthodes de production industrielle : La production industrielle du Despropionyl para-Méthylfentanyl suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs automatisés et de systèmes à écoulement continu est courante pour maintenir la cohérence et la sécurité .

Types de réactions :

Oxydation : Le Despropionyl para-Méthylfentanyl peut subir des réactions d’oxydation, généralement en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant du dihydrogène en présence d’un catalyseur de palladium.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du cycle pipéridine, en utilisant des réactifs comme l’hydrure de sodium et les halogénoalcanes

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome.

Réduction : Dihydrogène, catalyseur de palladium.

Substitution : Hydrure de sodium, halogénoalcanes.

Principaux produits :

Oxydation : Formation de cétones ou d’acides carboxyliques.

Réduction : Formation d’amines secondaires.

Substitution : Formation de diverses pipéridines substituées

4. Applications de la recherche scientifique

Le Despropionyl para-Méthylfentanyl est principalement utilisé dans la recherche médico-légale et analytique. Il sert d’étalon de référence pour l’identification et la quantification des analogues du fentanyl dans les échantillons biologiques. En outre, il est utilisé dans des études portant sur la pharmacocinétique et la pharmacodynamie des opioïdes synthétiques .

Applications De Recherche Scientifique

Analgesic Properties

N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine is structurally related to fentanyl, a potent synthetic opioid analgesic. Research indicates that compounds in this class may exhibit significant analgesic effects, potentially offering alternatives for pain management in clinical settings. Studies have shown that derivatives of this compound can bind effectively to opioid receptors, suggesting their potential use in treating severe pain conditions .

Opioid Research

The compound is part of ongoing research into new opioid analgesics that aim to provide effective pain relief with reduced side effects compared to traditional opioids. Its structural modifications may lead to variations in potency and receptor selectivity, which are critical factors in developing safer analgesics .

Toxicological Studies

Research into the toxicological profile of this compound is essential for understanding its safety and potential risks. Preliminary studies suggest that while it may have therapeutic benefits, there are also risks associated with misuse and dependence similar to other opioids. Investigations into its metabolic pathways and long-term effects are ongoing to better assess its safety profile .

Case Study: Pain Management

A study conducted on the efficacy of various fentanyl analogs, including this compound, demonstrated that certain analogs provided superior analgesic effects compared to morphine. This finding supports the hypothesis that this compound could serve as a more effective treatment option for patients with chronic pain conditions .

Research Finding: Receptor Binding Affinity

Research published in pharmacological journals highlights the binding affinity of this compound to mu-opioid receptors. This affinity is crucial for its potential application as an analgesic agent. Comparative studies indicate that modifications to the piperidine structure can enhance or diminish this binding affinity, leading to variations in therapeutic effectiveness .

Mécanisme D'action

Le Despropionyl para-Méthylfentanyl exerce ses effets en se liant aux récepteurs mu-opioïdes du système nerveux central. Cette liaison inhibe la libération de neurotransmetteurs tels que la substance P, le GABA, la dopamine, l’acétylcholine et la noradrénaline. L’inhibition se produit par l’activation des récepteurs couplés aux protéines G, qui inhibent ensuite l’adénylate cyclase, réduisant ainsi les niveaux d’AMP cyclique .

Composés similaires :

Fentanyl : Un opioïde synthétique puissant utilisé pour la gestion de la douleur.

Carfentanil : Un analogue du fentanyl extrêmement puissant utilisé comme tranquillisant pour les grands animaux.

3-Méthylfentanyl : Un autre analogue puissant du fentanyl ayant des propriétés pharmacologiques similaires

Unicité : Le Despropionyl para-Méthylfentanyl est unique en raison de ses modifications structurales spécifiques, qui donnent lieu à des profils pharmacocinétiques et pharmacodynamiques distincts. Sa forte affinité pour les récepteurs opioïdes et son utilisation comme étalon de référence dans la recherche médico-légale mettent en évidence son importance .

Comparaison Avec Des Composés Similaires

Fentanyl: A potent synthetic opioid used for pain management.

Carfentanil: An extremely potent fentanyl analog used as a tranquilizer for large animals.

3-Methylfentanyl: Another potent fentanyl analog with similar pharmacological properties

Uniqueness: Despropionyl para-Methylfentanyl is unique due to its specific structural modifications, which result in distinct pharmacokinetic and pharmacodynamic profiles. Its high affinity for opioid receptors and its use as a reference standard in forensic research highlight its importance .

Activité Biologique

N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to various synthetic opioids and has been studied for its potential therapeutic applications, particularly in pain management and as a psychoactive substance.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a piperidine ring substituted with a 4-methylphenyl group and a 2-phenylethyl group, which are critical for its biological interactions.

1. Analgesic Properties

Research indicates that compounds similar to this compound exhibit significant analgesic effects. Studies on related piperidine derivatives have shown that they can effectively bind to opioid receptors, leading to pain relief. The mechanism involves modulation of neurotransmitter release and inhibition of pain pathways in the central nervous system .

2. Psychoactive Effects

As part of the fentanyl analogs, this compound has been associated with psychoactive properties. It interacts with the mu-opioid receptor, which is responsible for the euphoric effects commonly sought in recreational drug use. This interaction can lead to both therapeutic effects and potential for abuse .

3. Antimicrobial Activity

While primarily noted for its analgesic and psychoactive properties, preliminary studies suggest that this compound may also exhibit antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

Case Study 1: Opioid Receptor Binding

A study conducted on the binding affinity of various piperidine derivatives to opioid receptors indicated that this compound binds effectively to the mu-opioid receptor. This binding correlates with its analgesic properties, suggesting its potential use as a pain management drug .

Case Study 2: Toxicological Assessment

Another research effort focused on the toxicological profile of this compound revealed that while it possesses therapeutic benefits, there are significant risks associated with its use, particularly concerning respiratory depression and addiction potential. This highlights the need for careful monitoring and regulation .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reactions

The compound’s synthesis likely involves reductive amination or nucleophilic substitution reactions targeting the piperidine scaffold. Key steps include:

Reductive Amination of 4-Piperidone Derivatives

-

Reaction : Hydrogenation of N-phenethyl-4-piperidone with 4-methylaniline in the presence of catalysts like Raney Ni or Pd/C (Figure 1) .

-

Conditions :

Alkylation of Piperidine Precursors

-

Reaction : Alkylation of a piperidin-4-amine intermediate with 2-phenylethyl halides (e.g., phenethyl bromide) .

-

Protection Strategies : Use of tert-butyl carbamate (Boc) to protect the amine during alkylation, followed by deprotection .

Comparative Reaction Conditions

Reaction parameters from analogous syntheses are summarized below:

| Method | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Reductive amination | Raney Ni | Ethanol | 80°C | 88.2% | |

| Alkylation (Boc-protected) | NaH | DMF | RT–60°C | 75–85% |

Degradation and Stability

-

Acidic/Basic Hydrolysis : The compound may form as a degradation product of para-methylfentanyl under hydrolytic conditions due to cleavage of the propionyl group .

-

Oxidative Stability : The secondary amine in the piperidine ring is susceptible to oxidation, potentially forming N-oxide derivatives under strong oxidizing agents .

Structural Modifications and SAR Insights

-

Stereochemical Impact : Substitutions at the 2- and 4-positions of the piperidine ring significantly influence biological activity. For example, 2-methyl substituents in donepezil analogues reduce acetylcholinesterase inhibition by altering binding pocket interactions .

-

Aromatic Substituents : The 4-methylphenyl group enhances lipophilicity, potentially affecting metabolic stability and receptor affinity .

Propriétés

IUPAC Name |

N-(4-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-17-7-9-19(10-8-17)21-20-12-15-22(16-13-20)14-11-18-5-3-2-4-6-18/h2-10,20-21H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFZZKQMVFHCCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2CCN(CC2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501037087 | |

| Record name | Despropionyl p-methylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28456-20-4 | |

| Record name | Despropionyl p-methylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.